N-(1-Adamantyl)isonicotinamide
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Overview
Description
N-(1-Adamantyl)isonicotinamide is a compound that features an adamantane core linked to an isonicotinamide group. Adamantane is a polycyclic hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity and bulk to the molecule. The isonicotinamide group, derived from isonicotinic acid, is a functional group commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Adamantyl)isonicotinamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with isonicotinic acid chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Another method involves the use of 1-adamantyl isocyanate, which reacts with isonicotinic acid to form the desired product. This reaction can be carried out in a solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantyl)isonicotinamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the isonicotinamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Adamantylamine derivatives.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
N-(1-Adamantyl)isonicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)isonicotinamide involves its interaction with specific molecular targets. The adamantane core enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the isonicotinamide group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of viral replication or the modulation of neurotransmitter release, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA)
Uniqueness
N-(1-Adamantyl)isonicotinamide is unique due to its combination of the adamantane core and the isonicotinamide group. This combination imparts both stability and biological activity, making it a versatile compound for various applications. Its ability to cross the blood-brain barrier and interact with specific molecular targets sets it apart from other similar compounds .
Properties
CAS No. |
24813-24-9 |
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Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
N-(1-adamantyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N2O/c19-15(14-1-3-17-4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H,18,19) |
InChI Key |
ZYHRNAFWSGXHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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